1-(Bromomethyl)-1-(butan-2-YL)cyclopentane
Description
1-(Bromomethyl)-1-(butan-2-yl)cyclopentane is a brominated cyclopentane derivative with a branched alkyl (butan-2-yl) and bromomethyl substituent at the 1-position of the cyclopentane ring. Brominated cyclopentanes are typically used in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility as alkylating agents or intermediates .
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-butan-2-ylcyclopentane |
InChI |
InChI=1S/C10H19Br/c1-3-9(2)10(8-11)6-4-5-7-10/h9H,3-8H2,1-2H3 |
InChI Key |
AHGZNDSXTSPFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCC1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(butan-2-YL)cyclopentane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1-(butan-2-yl)cyclopentane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale synthesis of this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-(butan-2-YL)cyclopentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
1-(Bromomethyl)-1-(butan-2-YL)cyclopentane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to develop new drugs and study their biological activity.
Material Science: It is used in the preparation of polymers and other advanced materials.
Chemical Biology: The compound can be employed in the study of biochemical pathways and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(butan-2-YL)cyclopentane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic and biological applications.
Molecular Targets and Pathways:
Nucleophilic Substitution: The compound targets nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Biological Pathways: In pharmaceutical research, the compound may interact with enzymes and proteins, leading to the modification of their activity.
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares key structural features and molecular
Physical Properties
While specific data (e.g., boiling points) are unavailable in the evidence, trends can be inferred:
- Molecular Weight : Higher molecular weight compounds (e.g., C12H23BrO, 263.219 g/mol) likely have higher boiling points due to increased van der Waals forces .
- Polarity : Ether- or methoxy-containing analogs (C12H23BrO, C8H15BrO) are more polar than purely alkyl-substituted derivatives, affecting solubility in aqueous vs. organic phases .
Research and Industrial Relevance
- Pharmaceuticals : Trifluoromethyl-substituted bromocyclopentanes are prioritized in drug discovery for their metabolic stability and bioavailability .
- Agrochemicals : Allyl-substituted derivatives may serve as intermediates for pesticides due to their reactivity .
- Specialty Chemicals : Ether-linked analogs (e.g., C12H23BrO) are used in surfactants or polymer precursors .
Biological Activity
Overview
1-(Bromomethyl)-1-(butan-2-YL)cyclopentane is an organic compound classified as an alkyl halide. It features a bromomethyl group attached to a cyclopentane ring, which is further substituted with a butan-2-yl group. This unique structure imparts distinct chemical properties, making it a candidate for various biological applications and research.
- Molecular Formula : C10H19Br
- Molecular Weight : 219.16 g/mol
- IUPAC Name : 1-(bromomethyl)-1-butan-2-ylcyclopentane
- InChI Key : AHGZNDSXTSPFGK-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Formula | C10H19Br |
| Molecular Weight | 219.16 g/mol |
| IUPAC Name | 1-(bromomethyl)-1-butan-2-ylcyclopentane |
| InChI | InChI=1S/C10H19Br/c1-3-9(2)10(8-11)6-4-5-7-10/h9H,3-8H2,1-2H3 |
| Canonical SMILES | CCC(C)C1(CCCC1)CBr |
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Bromination of Cyclopentane Derivatives : The compound can be synthesized by brominating 1-(methyl)-1-(butan-2-yl)cyclopentane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction typically occurs in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
- Continuous Flow Reactors : For industrial production, continuous flow reactors may be employed to ensure efficient mixing and heat transfer, allowing for large-scale synthesis with high yield and purity.
Biological Activity
The biological activity of this compound is primarily attributed to its reactivity as an alkylating agent. This compound can interact with various biological targets through nucleophilic substitution reactions, leading to potential applications in pharmaceutical research and organic synthesis.
The mechanism involves the following pathways:
- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH−), alkoxide ions (RO−), or amines (NH2−), facilitating the formation of new carbon-carbon or carbon-nitrogen bonds.
- Biological Pathways : In pharmaceutical contexts, the compound may modify enzyme activities or protein functions, influencing various biochemical pathways.
Case Studies and Research Findings
Recent studies have explored the potential applications of this compound in drug development and chemical biology:
- Pharmaceutical Applications : Research indicates that compounds with similar structures exhibit significant biological activity against various pathogens. The alkylating nature of this compound suggests potential use in developing anticancer agents through targeted modification of DNA or proteins.
- Material Science : The compound serves as an intermediate in synthesizing polymers and advanced materials due to its unique reactivity profile.
- Chemical Biology Studies : Investigations into its interactions with specific enzymes have shown promise in elucidating biochemical pathways relevant to disease mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
